![molecular formula C16H19N3O2S B2567741 3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2202294-51-5](/img/structure/B2567741.png)
3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
“3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic compound with sulfur and nitrogen . Thiazole rings are important in the world of chemistry due to their aromatic properties and the variety of reactions they can undergo .
Molecular Structure Analysis
Thiazole is a five-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . The molecular structure of “this compound” would be a complex arrangement of these atoms along with carbon and hydrogen atoms from the methyl, methoxy, and piperidinyl groups .
Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of thiazole and pyridine derivatives in synthesizing new compounds with significant biological activities. For instance, the synthesis of thiazolo[3, 2]pyridines containing the pyrazolyl moiety showed potential antimicrobial activities (T. I. El-Emary et al., 2005). Another study focused on the synthesis of unknown thiazolinone and thiazolo[3,2-a]pyridine derivatives, revealing their structural significance and potential applications in medicinal chemistry (R. Q. Lamphon et al., 2004).
Antimicrobial and Antitumor Activities
Polymethoxylated fused pyridine ring systems were synthesized and screened for their in-vitro antitumor activity, with some compounds exhibiting a broad spectrum of antitumor activity (Sherif A F Rostom et al., 2009). Additionally, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and displayed significant antibacterial and antifungal activity (M. Suresh et al., 2016).
Antiproliferative Effects
A series of 2, 3 disubstituted 4-thiazolidinone analogues were synthesized and evaluated for their antiproliferative effect on human leukemic cells, with some compounds showing potent activity and the ability to induce cell death (Kothanahally S Sharath Kumar et al., 2014).
Insecticidal Properties
Pyridine derivatives were synthesized and evaluated for their toxicity against the cowpea aphid, demonstrating significant insecticidal activity, with one compound showing about 4-fold activity of a known insecticide (E. A. Bakhite et al., 2014).
Future Directions
properties
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-3-2-6-17-15(12)21-9-13-4-7-19(8-5-13)16(20)14-10-22-11-18-14/h2-3,6,10-11,13H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCDTRQDISMFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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